methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 220170-34-3
VCID: VC11501424
InChI: InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6+;/m0./s1
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride

CAS No.: 220170-34-3

Cat. No.: VC11501424

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride - 220170-34-3

Specification

CAS No. 220170-34-3
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6+;/m0./s1
Standard InChI Key JLSKFRSITPZRSS-FPKZOZHISA-N
Isomeric SMILES COC(=O)[C@H]1C[C@H]([C@@H](C1)O)N.Cl
Canonical SMILES COC(=O)C1CC(C(C1)O)N.Cl

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure features a cyclopentane ring substituted at positions 1, 3, and 4 with a methyl ester, amino, and hydroxyl group, respectively. The hydrochloride salt enhances solubility for experimental handling. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₃
Molecular Weight195.64 g/mol
Stereochemistry(1S,3R,4R)
Canonical SMILESCOC(=O)C1CC(C(C1)O)N.Cl
Isomeric SMILESCOC(=O)[C@H]1CC@HN.Cl

The (1S,3R,4R) configuration distinguishes it from stereoisomers such as the (1S,3R,4S) variant (CID 155973691), which exhibits distinct physicochemical and biological properties .

Stereochemical Impact on Bioactivity

Chirality critically influences molecular interactions. The equatorial orientation of the amino and hydroxyl groups in the (1S,3R,4R) configuration facilitates hydrogen bonding with biological targets, potentially enhancing binding affinity compared to axial orientations. Computational models suggest this arrangement optimizes interactions with proteases or G-protein-coupled receptors, though empirical validation remains pending.

Synthesis and Manufacturing

Key Synthetic Routes

Patent EP3845518A1 outlines a multi-step synthesis applicable to related cyclopentanol derivatives, providing insights into potential pathways for the target compound :

  • Asymmetric Cycloaddition:

    • N-acylhydroxyamine reacts with cyclopentadiene under iridium catalysis to form a bicyclic intermediate.

    • Example conditions: 0.05 g Ir(COD)Cl catalyst, tetrahydrofuran solvent, ambient temperature .

  • Hydrogenation:

    • Intermediate hydrogenation using Pd/C (0.1–1 MPa H₂, 20–50°C) saturates double bonds while preserving stereochemistry .

  • Amide Cleavage:

    • Acid-catalyzed alcoholysis (e.g., HCl in methanol) liberates the amino alcohol moiety, yielding the hydrochloride salt .

Process Optimization Challenges

  • Stereochemical Control: Achieving >95% enantiomeric excess requires precise catalyst selection, as minor variations in ligand structure can invert configurations .

  • Salt Formation: Hydrochloride salt crystallization often necessitates gradient pH adjustment to avoid racemization.

Target ClassRationaleExample Targets
Serine ProteasesHydrogen-bonding with catalytic triadThrombin, Trypsin
AminopeptidasesSubstrate mimicryLeucyl Aminopeptidase
GPCRsConformational complementarityAdrenergic Receptors

Preclinical Considerations

  • Metabolic Stability: The methyl ester may undergo hepatic hydrolysis, necessitating prodrug strategies for oral bioavailability.

  • Toxicity Screening: Preliminary in vitro assays (e.g., HepG2 cytotoxicity) are recommended prior to animal studies.

Analytical Characterization

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 6.5 Hz, 1H, C4-OH), 3.72 (s, 3H, OCH₃), 3.15 (m, 1H, C3-NH₃⁺), 2.88–2.75 (m, 2H, cyclopentane CH₂).

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calc. 196.08, observed 196.12.

Chromatographic Methods

  • HPLC Conditions:

    • Column: C18 (4.6 × 150 mm, 5 µm)

    • Mobile Phase: 20 mM KH₂PO₄ (pH 3.0)/MeCN (85:15)

    • Retention Time: 6.8 min.

Emerging Applications

Medicinal Chemistry

  • Scaffold for Kinase Inhibitors: Molecular docking studies predict high affinity for cyclin-dependent kinases (CDKs) due to structural similarity to roscovitine.

  • Antiviral Agents: Cyclopentane cores show activity against RNA viruses; this compound’s amino group could enhance viral protease binding.

Material Science

  • Chiral Auxiliaries: The rigid bicyclic structure may assist in asymmetric synthesis of β-amino alcohols .

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